molecular formula C21H30O5 B121238 11-Epicortisol CAS No. 566-35-8

11-Epicortisol

Cat. No. B121238
CAS RN: 566-35-8
M. Wt: 362.5 g/mol
InChI Key: JYGXADMDTFJGBT-MKIDGPAKSA-N
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Description

11-Epicortisol, also known as 11β-hydroxy-17α-hydroxypregn-4-ene-3,20-dione, is a naturally occurring corticosteroid hormone produced in the adrenal cortex. It is one of the most important hormones in the body, and its primary role is to regulate the body’s response to stress. 11-Epicortisol is also important for regulating blood pressure, glucose levels, and electrolyte balance. It is also involved in the immune system and plays a role in the development and maintenance of bone and muscle mass. In addition, 11-Epicortisol has been shown to be important in the regulation of inflammation, metabolism, and other physiological processes.

Scientific research applications

Impact on DNA and RNA Synthesis

Research by Rešetić et al. (1990) revealed that 11-epicortisol has unique effects on DNA and RNA synthesis in human pituitary tumor cells. While cortisol suppressed both RNA and DNA synthesis, 11-epicortisol stimulated DNA synthesis despite also suppressing RNA synthesis. This indicates a high specificity of glucocorticoid receptors and suggests that 11-epicortisol could play a role in understanding and potentially targeting tumor growth dynamics (Rešetić et al., 1990).

Interaction with Steroids

Riggs and Węgrzyn (1966) demonstrated that 11-epicortisol could modify the body levels of alpha-aminoisobutyric acid in rats, which was influenced by other steroids like testosterone. This finding suggests potential applications in studying metabolic and hormonal interactions (Riggs & Węgrzyn, 1966).

Binding Characteristics and Corticotrophin-Releasing Factor

Holmes et al. (1985) explored the binding characteristics of 11-epicortisol in rat hypothalamic blocks. They found that 11-epicortisol could antagonize the inhibitory effects of dexamethasone on corticotrophin-releasing factor, suggesting its potential as a tool for studying neuroendocrine regulation (Holmes et al., 1985).

Antagonistic Effects on Glucocorticoid Actions

Research by Beckford et al. (1983) indicated that 11-epicortisol could antagonize the inhibitory action of corticosterone on hypothalamic corticotrophin releasing factor activity. This again underscores its utility in neuroendocrine research, particularly in understanding the mechanisms of hormone release and regulation (Beckford et al., 1983).

Progesterone Hydroxylation

Elkadi and Mostafa (2008) studied the ability of Trichoderma species to hydroxylate progesterone into various derivatives, including 11-epicortisol. This research highlights a possible application in the field of biotransformation and enzymatic studies (Elkadi & Mostafa, 2008).

properties

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGXADMDTFJGBT-MKIDGPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858945
Record name Epihydrocortisone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Epicortisol

CAS RN

566-35-8, 60103-17-5
Record name 11-Epicortisol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-alpha,17-alpha,21-Trihydroxypregn-4-ene-3,20-dione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Epicortisol
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Record name 11-Epicortisol
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Record name Epihydrocortisone
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Record name 11-α,17-α,21-trihydroxypregn-4-ene-3,20-dione
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Record name 11-EPIHYDROCORTISONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
J Rešetić, Ž Reiner, D Lüdecke, V Rižnar-Rešetić… - Steroids, 1990 - Elsevier
… this study was to determine whether 11-epicortisol, which is a steric analog that is very similar to cortisol, has a different effect on isolated ACTH-secreting tumor cells. Since it is well …
Number of citations: 15 www.sciencedirect.com
LA Kolchanova, II Dozorova, OD Savrova… - Pharmaceutical …, 1979 - Springer
The difference in the analysis of finished products and culture liquors consists in the preparation of the probe. For the analysis of the finished products, we prepared solutions of I or II in …
Number of citations: 3 link.springer.com
S Nicholson, S Mahmoud, W Sutanto, B Gillham… - …, 1986 - karger.com
… where the op posite (ie 11-epicortisol more potent than l7rx-… 7a-OH-progesterone nor 11-epicortisol modifies the … -OH-progesterone and 11-epicortisol when administered together can …
Number of citations: 2 karger.com
U Beckford, MC Holmes, B Gillham… - Journal of …, 1983 - joe.bioscientifica.com
… The action of the antagonist 11-epicortisol was similar whether it was added to the tissue in vitro before corticosterone or antagonist and agonist were added together. The functional …
Number of citations: 11 joe.bioscientifica.com
F ROSEN, NR ROBERTS, LE BUDNICK… - …, 1959 - academic.oup.com
… Further correlation concerning the specificity of this response was obtained by testing structural analogues of cortisol, 11-epicortisol and 9a-methoxycortisol, which are inactive with …
Number of citations: 81 academic.oup.com
Z Werb, R Foley, A Munck - The Journal of experimental medicine, 1978 - rupress.org
… Cortisol, corticosterone, and progesterone competed with dexamethasone for binding, whereas estradiol, dihydrotestosterone, and 11-epicortisol competed very little. Binding of …
Number of citations: 274 rupress.org
MC Holmes, U Beckford, BD Greenstein… - Journal of steroid …, 1985 - Elsevier
… to dexamethasone (1 nM) and various doses of 11-epicortisol (1 nM/l PM) it was found (Fig. … ie 30 mitt, the application of 11-epicortisol resulted in the prevention of inhibition by the …
Number of citations: 8 www.sciencedirect.com
JC Sloman, PA Bell - Clinical and Experimental Immunology, 1980 - ncbi.nlm.nih.gov
… incorporation was compared with that of 100pM 11-epicortisol; unlike the response to 1 uM dexamethasone, that to 100pM 11epicortisol did not display a resistant phase (Fig. 4). …
Number of citations: 21 www.ncbi.nlm.nih.gov
TR RIGGS, SW WEGRZYN - Endocrinology, 1966 - academic.oup.com
… 11-Epicortisol more than doubled the 24-hr urinary loss. The retention of the amino acid produced by the first 4 steroids led to a significant increase in the AIB level in the serum in each …
Number of citations: 3 academic.oup.com
NM Ivanova, SD Sokolov - Pharmaceutical Chemistry Journal, 1973 - Springer
Recently in our laboratory a combined method of ehromatopolarography was used for the analysis of mixtures of I and II, in which chromatography is conducted in a thin layer of silica …
Number of citations: 3 link.springer.com

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